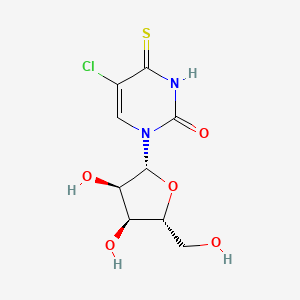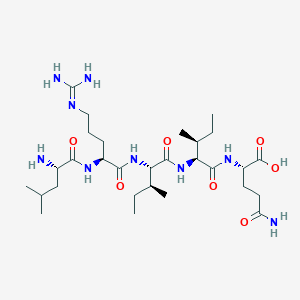![molecular formula C17H14F3IO3 B14190025 2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 923594-96-1](/img/structure/B14190025.png)
2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane is a complex organic compound characterized by the presence of iodine, trifluoromethyl, and dioxolane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-iodophenol with an appropriate epoxide to form the intermediate, which is then reacted with 4-(trifluoromethyl)benzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, would be essential for large-scale production.
化学反応の分析
Types of Reactions
2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of iodine or trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce deiodinated or defluorinated compounds. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
科学的研究の応用
2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of 2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of iodine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
類似化合物との比較
Similar Compounds
- 2-[(2-Bromophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane
- 2-[(2-Chlorophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane
- 2-[(2-Fluorophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane
Uniqueness
Compared to similar compounds, 2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various chemical reactions, including halogen bonding and radiolabeling, making this compound particularly valuable in research and industrial applications.
特性
CAS番号 |
923594-96-1 |
|---|---|
分子式 |
C17H14F3IO3 |
分子量 |
450.19 g/mol |
IUPAC名 |
2-[(2-iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C17H14F3IO3/c18-17(19,20)13-7-5-12(6-8-13)16(23-9-10-24-16)11-22-15-4-2-1-3-14(15)21/h1-8H,9-11H2 |
InChIキー |
YAGVXMDVBPOUNA-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(COC2=CC=CC=C2I)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-[2-(Methoxymethoxy)ethyl]-2,4,10-trioxa-7-azaundecan-11-OL](/img/structure/B14189977.png)
![N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B14189983.png)
![(6R)-6-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14189990.png)
![P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide](/img/structure/B14189997.png)



![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)
